molecular formula C20H16ClFO3 B11155501 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11155501
M. Wt: 358.8 g/mol
InChI Key: ZDNLIINJTDNWBR-UHFFFAOYSA-N
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Description

9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopenta[c]chromen core, substituted with a 2-chloro-6-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced onto the chromen core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups

Properties

Molecular Formula

C20H16ClFO3

Molecular Weight

358.8 g/mol

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16ClFO3/c1-11-8-17(24-10-14-15(21)6-3-7-16(14)22)19-12-4-2-5-13(12)20(23)25-18(19)9-11/h3,6-9H,2,4-5,10H2,1H3

InChI Key

ZDNLIINJTDNWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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